molecular formula C16H11NO3 B1292295 4-Acetoxy-3'-cyanobenzophenone CAS No. 890099-54-4

4-Acetoxy-3'-cyanobenzophenone

Cat. No. B1292295
CAS RN: 890099-54-4
M. Wt: 265.26 g/mol
InChI Key: PPTJMDPDFOYEOR-UHFFFAOYSA-N
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Description

4-Acetoxy-3’-cyanobenzophenone is a chemical compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.26 . The compound contains a total of 32 bonds, including 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic nitrile .


Molecular Structure Analysis

The molecular structure of 4-Acetoxy-3’-cyanobenzophenone includes 32 bonds in total: 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic nitrile .


Physical And Chemical Properties Analysis

The boiling point of 4-Acetoxy-3’-cyanobenzophenone is predicted to be 439.7±30.0 °C, and its density is predicted to be 1.26±0.1 g/cm3 .

Scientific Research Applications

Antioxidant and Antibacterial Activities

Studies have indicated that benzophenone derivatives can exhibit antioxidant and antibacterial activities . This suggests that 4-Acetoxy-3’-cyanobenzophenone could be synthesized into compounds that scavenge free radicals or inhibit bacterial growth, providing a pathway for research into new antioxidants and antibacterials.

Future Directions

While specific future directions for 4-Acetoxy-3’-cyanobenzophenone are not detailed in the search results, it’s worth noting that related compounds have been used in the synthesis of bio-based styrene alternatives, suggesting potential applications in sustainable manufacturing .

properties

IUPAC Name

[4-(3-cyanobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-11(18)20-15-7-5-13(6-8-15)16(19)14-4-2-3-12(9-14)10-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTJMDPDFOYEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641703
Record name 4-(3-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3'-cyanobenzophenone

CAS RN

890099-54-4
Record name 3-[4-(Acetyloxy)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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